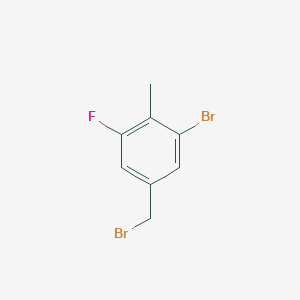
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methylbenzyl alcohol. The reaction typically proceeds as follows:
-
Bromination of 3-fluoro-2-methylbenzyl alcohol: : The starting material, 3-fluoro-2-methylbenzyl alcohol, is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
-
Oxidation Reactions: : The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions.
-
Reduction Reactions: : The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the hydrogenated form of the compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
-
Biology: : The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
-
Medicine: : It is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The compound’s fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluoro-2-methylbenzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-5-(bromomethyl)-2-methylbenzene: Lacks the fluorine atom, leading to variations in chemical behavior and biological activity.
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the methyl group on the benzene ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7Br2F |
|---|---|
Molekulargewicht |
281.95 g/mol |
IUPAC-Name |
1-bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
GNGFOQFFDPAKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


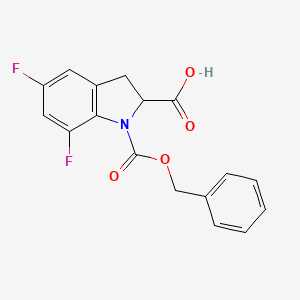
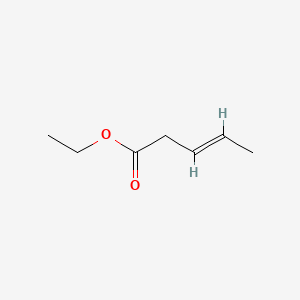
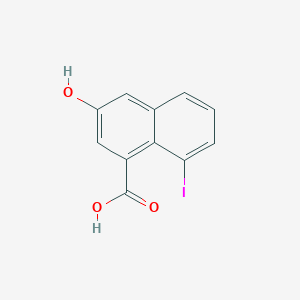

![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)


![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
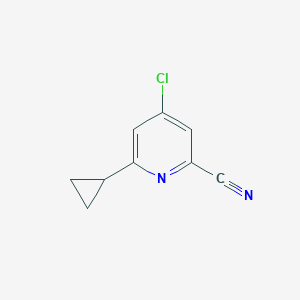
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)

